4-[4-(2-methylpropyl)phenyl]butanoic Acid
Description
Historical Development of Research on Structurally Related Arylalkanoic Acid Derivatives
The scientific journey of arylalkanoic acids is deeply rooted in the quest for effective pain and inflammation management. The story begins with the use of natural salicylates from willow bark, which led to the synthesis of acetylsalicylic acid (aspirin) by Bayer in 1897. nih.gov While revolutionary, the use of aspirin (B1665792) was associated with gastrointestinal side effects, prompting a search for safer alternatives. encyclopedia.com
This search led to the exploration of various aromatic carboxylic acids. A major breakthrough occurred in the 1960s when researchers at the Boots Company in the UK systematically synthesized and tested over 600 compounds to find a more tolerable anti-inflammatory drug. encyclopedia.com This research culminated in the discovery of 2-(4-isobutylphenyl)propanoic acid, now famously known as ibuprofen (B1674241). encyclopedia.com Ibuprofen's success spurred the development of an entire subclass of arylalkanoic acids known as the "profens," or 2-arylpropionic acid derivatives, which includes other widely used drugs like naproxen (B1676952) and ketoprofen. pharmacy180.com
These compounds, along with other arylalkanoic acids like the arylacetic acid derivative diclofenac, became cornerstones of anti-inflammatory therapy. pharmacy180.com Their primary mechanism of action was later elucidated by John Vane in the 1970s, who discovered that they inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. ualberta.ca This foundational work established a clear biochemical target for this class of drugs and paved the way for the development of more selective inhibitors. The history of these related compounds provides the essential scientific context for evaluating the significance of 4-[4-(2-methylpropyl)phenyl]butanoic acid.
Distinctive Structural Features and Academic Significance of this compound
The structure of this compound can be deconstructed into two key components: the lipophilic 4-(2-methylpropyl)phenyl group and the polar butanoic acid side chain. The isobutylphenyl group is identical to that found in ibuprofen and is crucial for anchoring the molecule in the active site of its target enzymes.
The most distinctive feature of this compound is its four-carbon butanoic acid chain. In the field of medicinal chemistry, the spatial relationship between the aromatic ring and the acidic functional group is a critical determinant of biological activity for arylalkanoic acids. Structure-activity relationship (SAR) studies have shown that for anti-inflammatory activity in the "profen" class, a one-carbon separation between the aromatic ring and the carboxyl group (as seen in propanoic acid) is often optimal. pharmacy180.com
In this compound, the carboxyl group is separated from the phenyl ring by a three-carbon alkyl chain. This increased distance likely alters its three-dimensional shape and its ability to bind to the active site of COX enzymes, potentially leading to reduced or different biological activity compared to ibuprofen.
The academic significance of this compound lies precisely in this structural variation. It serves as an excellent molecular tool for probing the structural requirements of enzyme active sites. By comparing its biological activity—or lack thereof—with that of ibuprofen, researchers can gain valuable insights into the steric and electronic tolerances of the target protein. Such studies are fundamental to rational drug design and understanding the molecular basis of drug action.
Potential synthetic pathways for this compound can be inferred from established methods for similar molecules. A common approach for synthesizing arylalkanoic acids is the Friedel-Crafts acylation. For instance, 4-(4-methylphenyl)-4-oxobutanoic acid can be prepared via a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org A similar strategy could likely be employed using isobutylbenzene (B155976) as a starting material to generate a ketone precursor, which could then be reduced to yield the final butanoic acid derivative.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 4-(4-Isobutylphenyl)butanoic acid, Benzenebutanoic acid, 4-(2-methylpropyl)- |
| CAS Number | 1041514-31-1 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
Current Research Trends and Future Prospects for this compound in Chemical Biology
Modern chemical biology seeks to understand and manipulate biological systems using molecular tools. neuroquantology.comneuroquantology.com Within this field, research on phenylalkanoic acids continues to evolve. While their role as COX inhibitors is well-established, current trends focus on several key areas: the development of agents with higher selectivity for the COX-2 isoform to improve safety profiles, the conjugation of these molecules to other pharmacophores to create dual-action drugs, and the exploration of activities beyond inflammation, known as drug repurposing. nih.govualberta.ca
For a compound like this compound, which is not an established therapeutic agent, its future prospects lie in its utility as a research tool. It can be classified as a "chemical probe"—a small molecule designed to engage a specific protein or pathway to elucidate its function. nih.govnih.gov
Future research directions could include:
Probing Enzyme Specificity: Synthesizing and testing the compound against COX-1 and COX-2 can provide precise data on how increasing the side-chain length affects binding affinity and inhibitory activity. This information helps refine computational models of enzyme-ligand interactions.
Investigating Off-Target Effects: Many NSAIDs have "off-target" effects that are independent of COX inhibition. Investigating the cellular effects of this compound could reveal novel biological targets for the isobutylphenyl scaffold.
Scaffold for New Derivatives: The butanoic acid chain offers a different chemical handle for derivatization compared to ibuprofen's propanoic acid. It could be used as a starting point to synthesize novel conjugates, prodrugs, or photoaffinity labels to identify new binding partners in complex biological systems.
Table 2: Mentioned Chemical Compounds
| Common Name | Systematic Name |
|---|---|
| This compound | This compound |
| Ibuprofen | (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid |
| Aspirin | 2-Acetoxybenzoic acid |
| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid |
| Toluene | Methylbenzene |
| Succinic anhydride | Dihydrofuran-2,5-dione |
| Isobutylbenzene | 1-Isobutyl-4-methylbenzene |
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFDSJVVFHEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 4 2 Methylpropyl Phenyl Butanoic Acid and Its Functionalized Analogs
Classical and Established Methodologies for Arylbutanoic Acid Synthesis
Traditional methods for constructing arylbutanoic acids have long been the cornerstone of organic synthesis. These routes, while sometimes lengthy, are robust and well-documented, providing reliable access to the target compounds.
Friedel-Crafts Acylation Approaches and Subsequent Transformations
A primary and widely used method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org For the synthesis of the precursor to 4-[4-(2-methylpropyl)phenyl]butanoic acid, isobutylbenzene (B155976) is reacted with succinic anhydride. This reaction directly introduces the required four-carbon chain onto the aromatic ring, forming 4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid.
The key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents poly-acylation. organic-chemistry.orglibretexts.org The acylium ion intermediate is also resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations. libretexts.orgyoutube.com
Following the acylation, the resulting keto-acid must be reduced to yield the final butanoic acid. Two of the most effective and classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org
Clemmensen Reduction : This method involves heating the aryl-alkyl ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. unacademy.com It is particularly effective for reducing aryl ketones that are stable in strongly acidic conditions. stackexchange.com
Wolff-Kishner Reduction : This reaction converts a carbonyl functional group into a methylene (B1212753) group under basic conditions. vedantu.comorganic-chemistry.org The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. vedantu.com This method is ideal for substrates that are sensitive to acid. stackexchange.com
Table 1: Comparison of Classical Reduction Methods for Aryl Ketones
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
|---|---|---|
| Reagents | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | Hydrazine (B178648) (N₂H₄), Potassium Hydroxide (KOH) |
| Conditions | Strongly Acidic | Strongly Basic, High Temperature |
| Substrate Suitability | Acid-stable compounds | Base-stable compounds |
| Primary Product | Alkane | Alkane |
Utilization of Malonic Ester Synthesis and Knoevenagel Condensations
The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orgchemistrysteps.com The synthesis begins with the deprotonation of diethyl malonate by a base, typically sodium ethoxide, to form a stabilized enolate. organic-chemistry.orgchemicalnote.com This nucleophilic enolate then reacts with an appropriate alkyl halide in a nucleophilic substitution reaction. For the target molecule, 4-(2-methylpropyl)benzyl halide would be used.
After the initial alkylation, the resulting substituted malonic ester is hydrolyzed to a dicarboxylic acid, which is then heated to induce decarboxylation, yielding the desired substituted acetic acid derivative. chemistrysteps.comyoutube.com To achieve the butanoic acid structure, a second alkylation step with a two-carbon electrophile would be necessary before hydrolysis and decarboxylation, or the initial alkylating agent would need to already contain the additional carbons.
The Knoevenagel condensation is another classical carbon-carbon bond-forming reaction. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base catalyst like an amine. wikipedia.orgyoutube.com To synthesize an arylbutanoic acid, 4-(2-methylpropyl)benzaldehyde could be condensed with diethyl malonate. This forms an α,β-unsaturated system. Subsequent reduction of the double bond and hydrolysis followed by decarboxylation would lead to the target butanoic acid. A variation known as the Doebner modification uses pyridine (B92270) as a catalyst and solvent, often resulting in condensation followed by decarboxylation in a single step when malonic acid is used. wikipedia.orgorganic-chemistry.org
Application of Organometallic Reagents in Carbon-Carbon Bond Formation
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and strong bases used extensively in organic synthesis. libretexts.orglibretexts.org A synthetic route to this compound can be devised using these reagents.
First, an organometallic reagent is prepared from 1-bromo-4-(2-methylpropyl)benzene. The reaction of this aryl halide with magnesium metal in an ether solvent yields the corresponding Grignard reagent, 4-(2-methylpropyl)phenylmagnesium bromide. libretexts.org This potent nucleophile can then react with a suitable four-carbon electrophile. For instance, reaction with γ-butyrolactone would open the ring to form the desired product after an acidic workup. Alternatively, reaction with an ester of a 4-halobutanoic acid could also be employed. However, care must be taken as excess organometallic reagent can react with the ester to form a tertiary alcohol. libretexts.org The high basicity of these reagents also means they are incompatible with acidic functional groups within the substrate. libretexts.orgyoutube.com
Contemporary and Convergent Synthetic Routes
Modern synthetic chemistry has increasingly focused on developing more efficient, selective, and atom-economical methods. These contemporary routes often rely on transition metal catalysis to achieve transformations that are difficult or inefficient using classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. nih.gov The Suzuki and Heck reactions are prominent examples that can be applied to the synthesis of this compound.
The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgmasterorganicchemistry.com For this synthesis, 4-(2-methylpropyl)phenylboronic acid could be coupled with an ester of 4-bromobutanoic acid. The reaction requires a base and is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org This approach offers a highly convergent route to the target molecule.
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com A plausible route would involve the reaction of 1-bromo-4-(2-methylpropyl)benzene with an acrylate (B77674) ester, such as ethyl but-3-enoate. The initial product would be an unsaturated ester, which would then require hydrogenation of the carbon-carbon double bond to yield the final saturated butanoate ester. Subsequent hydrolysis would provide the desired carboxylic acid.
Table 2: Overview of Contemporary Cross-Coupling Strategies
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid + Alkyl halide (or derivative) | Palladium(0) complex, Base | High functional group tolerance, Mild conditions |
| Heck Reaction | Aryl halide + Alkene | Palladium catalyst, Base | Forms C(sp²)-C(sp²) bond, often requires subsequent reduction |
Enantioselective Synthesis for Chiral Derivatives
While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest. Enantioselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is crucial in many applications. wikipedia.org Two primary strategies for achieving this are asymmetric hydrogenation and the use of chiral auxiliaries.
Asymmetric hydrogenation is a powerful method for creating stereocenters. buchler-gmbh.com For example, a prochiral alkene precursor, such as a 4-[4-(2-methylpropyl)phenyl]but-2-enoic acid, could be hydrogenated using a chiral transition metal catalyst (e.g., complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands). ajchem-b.com This process can deliver the product with very high enantiomeric excess (ee). buchler-gmbh.comajchem-b.com Organocatalytic methods, using chiral Brønsted acids, have also emerged as a metal-free alternative for enantioselective reductions. nih.gov
The use of chiral auxiliaries is another well-established strategy. wikipedia.orgsigmaaldrich.com In this approach, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary directs a subsequent reaction, such as alkylation, to occur diastereoselectively. researchgate.net For instance, an enolate derived from an amide of a prochiral butanoic acid and a chiral auxiliary (like an Evans oxazolidinone or a pseudoephedrine derivative) can be alkylated to introduce a substituent at the alpha or beta position with high stereocontrol. researchgate.netspringerprofessional.de After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This method has been successfully used for the asymmetric synthesis of various biologically active arylpropionic and aryloxy acids. researchgate.net
Sustainable and Green Chemistry Aspects in Synthesis Development
The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmacologically relevant molecules like this compound. The traditional synthesis, which often involves a Friedel-Crafts acylation followed by a reduction, presents several opportunities for green innovation.
A primary focus of sustainable synthesis is the replacement of conventional, stoichiometric Lewis acid catalysts, such as aluminum chloride (AlCl₃), used in the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride. These traditional catalysts generate significant amounts of hazardous waste and are difficult to recycle. annamalaiuniversity.ac.in Research has shifted towards the use of solid acid catalysts, which are more environmentally benign. masterorganicchemistry.com
Key Green Chemistry Approaches:
Heterogeneous Catalysis: The use of solid acid catalysts like zeolites and sulfated zirconia offers significant advantages. masterorganicchemistry.comresearchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste generation. masterorganicchemistry.com Their shape-selective properties can also lead to higher regioselectivity, favoring the desired para-substituted product. researchgate.net
Atom Economy: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product. The choice of reagents and reaction pathways is critical. For instance, catalytic hydrogenation as a reduction method is more atom-economical than classical reductions that use stoichiometric metal hydrides.
Solvent Selection: The use of hazardous and volatile organic solvents is a major concern in traditional chemical synthesis. Green chemistry promotes the use of safer, recyclable, or solvent-free reaction conditions. Mechanochemical methods, where reactions are induced by mechanical force in the absence of a solvent, represent an innovative and green approach to reactions like the Friedel-Crafts acylation. idealawyers.com
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave or ultrasound-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Optimization of Reaction Parameters and Yield Enhancement in Research Scale
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound at the research scale. This involves a systematic investigation of various factors that influence the two key steps of the synthesis: Friedel-Crafts acylation and the subsequent reduction.
Friedel-Crafts Acylation of Isobutylbenzene with Succinic Anhydride:
| Parameter | Condition | Effect on Yield and Selectivity |
| Catalyst | Lewis Acids (e.g., AlCl₃), Solid Acids (e.g., Zeolites, Sulfated Zirconia) | Type and amount of catalyst significantly impact yield. Solid acids can improve para-selectivity and ease of work-up. masterorganicchemistry.comresearchgate.net |
| Solvent | Dichloromethane, Nitrobenzene, Solvent-free | Solvent polarity can influence reaction rate and selectivity. Solvent-free conditions are environmentally preferable. idealawyers.combeilstein-journals.org |
| Temperature | 0°C to reflux | Higher temperatures can increase reaction rate but may lead to side products. Optimization is key. beilstein-journals.org |
| Reactant Ratio | Molar ratio of isobutylbenzene to succinic anhydride and catalyst | An excess of the aromatic substrate can sometimes improve yield. The catalyst loading needs to be optimized for efficiency and cost. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or GC to determine the point of maximum conversion. aidic.it |
Reduction of 4-(4-isobutylphenyl)-4-oxobutanoic Acid:
The reduction of the keto group in the intermediate is the final step to obtain this compound. The choice of reduction method and the optimization of its parameters are vital for a high-yielding and clean conversion.
Clemmensen Reduction: This classic method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com It is particularly effective for reducing aryl-alkyl ketones. wikipedia.org Optimization involves controlling the quality of the zinc amalgam, the concentration of HCl, and the reaction temperature. aidic.it
Catalytic Hydrogenation: This method offers a greener alternative to the Clemmensen reduction, employing a catalyst (e.g., Palladium on carbon) and hydrogen gas. This method avoids the use of toxic mercury and strong acids. Optimization parameters include the choice of catalyst, solvent, hydrogen pressure, and temperature.
| Parameter | Condition | Effect on Yield |
| Reducing Agent/Catalyst | Zn(Hg)/HCl, H₂/Pd-C | Choice of method depends on functional group tolerance and green chemistry considerations. Catalyst activity and loading are crucial for hydrogenation. |
| Solvent | Toluene (B28343), Ethanol, Acetic Acid | The solvent can affect the solubility of the substrate and the efficiency of the reduction. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may require careful control to avoid side reactions. |
| Pressure (for Hydrogenation) | Atmospheric to high pressure | Higher hydrogen pressure can accelerate the hydrogenation process. |
| Reaction Time | Varies depending on the method | Monitored to ensure complete conversion of the starting material. |
Process Intensification and Scale-Up Methodologies for Research Material Production
The transition from laboratory-scale synthesis to the production of larger quantities of research material requires careful consideration of process intensification and scale-up methodologies. The goal is to achieve efficient, safe, and reproducible production.
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved through:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for in-line monitoring and control. cetjournal.itsci-hub.box The synthesis of the related compound, ibuprofen (B1674241), has been successfully demonstrated in continuous flow, highlighting the feasibility of this approach. cetjournal.itnih.gov
Microreactor Technology: The use of microreactors can further enhance the benefits of continuous flow, allowing for precise control over reaction parameters and leading to higher yields and purities.
Reactive Distillation: For reactions where a byproduct needs to be removed to drive the equilibrium, such as the removal of water in some acylation reactions, reactive distillation can be a highly effective process intensification strategy. aidic.it
Scale-Up Methodologies:
Scaling up the synthesis of this compound from the research bench to pilot or kilogram scale requires addressing several challenges:
Heat Transfer: Friedel-Crafts acylations are often exothermic. Ensuring efficient heat removal in larger reactors is critical to maintain temperature control and prevent runaway reactions and the formation of byproducts.
Mass Transfer: In heterogeneous reactions, such as those using solid acid catalysts or in the Clemmensen reduction, efficient mixing is essential to ensure good contact between reactants and the catalyst surface. The choice of reactor design and agitation speed are important scale-up parameters.
Safety Considerations: The handling of flammable solvents, corrosive acids, and potentially hazardous reagents requires stringent safety protocols, especially at a larger scale. A thorough risk assessment is necessary before any scale-up operation.
Downstream Processing: The isolation and purification of the final product become more complex at a larger scale. The development of robust and scalable work-up and purification procedures is a key aspect of process development.
By integrating green chemistry principles, optimizing reaction conditions, and employing modern process intensification and scale-up strategies, the synthesis of this compound can be achieved in an efficient, sustainable, and scalable manner for the production of research-grade material.
Chemical Reactivity and Derivatization Pathways of 4 4 2 Methylpropyl Phenyl Butanoic Acid
Functional Group Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a range of chemical reactions, including esterification, amidation, and reduction.
Esterification, Amidation, and Reduction Reactions
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This reaction is typically achieved by reacting 4-[4-(2-methylpropyl)phenyl]butanoic acid with an alcohol in the presence of an acid catalyst. Research on related structures, such as ibuprofen (B1674241), has shown successful esterification with various alcohols, including polymeric materials like poly(ethylene glycols) (PEGs) and poly(N-vinyl pyrrolidinone) (PVP), to create prodrugs. nih.gov For instance, the reaction with n-butanol, facilitated by reagents like triphenylphosphine (B44618) diiodide (Ph3PI2) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming butyl esters of various carboxylic acids. researchgate.net
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring an activating agent such as a carbodiimide (B86325) (e.g., EDC) or conversion to an acyl chloride followed by reaction with the amine. Studies on ibuprofen have demonstrated the synthesis of amide analogues by coupling the carboxylic acid with various amines, including aminopyridines and picolylamines. nih.gov These reactions are generally clean and provide high yields. nih.gov Similarly, ibuprofen has been converted to its hydrazide by treatment with hydrazine (B178648) hydrate, which can then be reacted with aldehydes to form Schiff bases. pharmascholars.comresearchgate.net
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or by converting the acid to an ester first, followed by reduction. For example, the reduction of a similar compound, fenofibric acid, was achieved using sodium borohydride (B1222165) to convert a ketone group to a hydroxyl group, indicating the feasibility of selective reductions on related molecular scaffolds. nih.gov
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC, EDC) | Amide |
| Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Primary Alcohol |
Exploration of Lactonization and Anhydride (B1165640) Formation
Lactonization: Intramolecular cyclization of this compound can lead to the formation of a γ-lactone. This reaction is an intramolecular esterification that typically occurs under acidic conditions. The formation of a six-membered ring lactone is generally thermodynamically favorable. Acid-catalyzed intramolecular cyclization is a known method for creating cyclic structures from molecules containing both a carboxylic acid and a hydroxyl group or through other reactive intermediates. nih.govmdpi.com For γ-arylbutanoic acids, this cyclization can also be a key step in the synthesis of tetralone derivatives through an intramolecular Friedel-Crafts acylation, which involves the formation of an acylium ion that then attacks the aromatic ring.
Anhydride Formation: The formation of a carboxylic anhydride can be achieved by reacting two molecules of this compound with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or by converting the carboxylic acid to an acyl chloride and reacting it with a carboxylate salt. This process creates a molecule with two acyl groups linked by an oxygen atom, which can serve as a reactive intermediate for further derivatization.
Reactions Involving the Aromatic Ring System
The isobutyl-substituted phenyl ring is susceptible to electrophilic aromatic substitution, and the side chains can also be functionalized.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Key SEAr reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst like FeCl₃ or AlCl₃.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a strong Lewis acid catalyst. sigmaaldrich.comsynarchive.com This reaction is a cornerstone of organic synthesis, often used to produce aryl ketones. google.comwikipedia.org For example, the acylation of isobutylbenzene (B155976) is a key step in some syntheses of ibuprofen. researchgate.netwikipedia.org The reaction proceeds via an acylium ion electrophile that attacks the aromatic ring. sigmaaldrich.com
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.
The position of substitution is governed by the directing effects of the existing substituents. The activating isobutyl group strongly directs incoming electrophiles to the ortho and para positions relative to it. However, the butanoic acid chain deactivates the ring and directs to the meta position. The outcome of such a reaction on this compound would likely result in a mixture of products, with substitution occurring ortho to the isobutyl group.
Nucleophilic aromatic substitution (SNAr) is less common for this type of electron-rich aromatic ring unless a strong electron-withdrawing group, such as a nitro group, is present on the ring.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -CH₂CH(CH₃)₂ (Isobutyl) | Activating | Ortho, Para |
| -(CH₂)₃COOH (Butanoic Acid) | Deactivating | Meta |
Side-Chain Functionalization and Modification of the Isobutyl Group
The isobutyl group and the butanoic acid side chain offer further opportunities for modification. The benzylic protons on the butanoic acid chain (alpha to the aromatic ring) and the tertiary hydrogen on the isobutyl group are potential sites for radical substitution reactions, such as halogenation with N-bromosuccinimide (NBS) under UV light.
Furthermore, oxidation of the isobutyl group could potentially lead to the formation of corresponding alcohols or carboxylic acids, although this would require harsh conditions that might also affect other parts of the molecule. Research into side-chain liquid-crystalline polymers often involves the synthesis and modification of side chains attached to an aromatic core to control the material's properties. mdpi.commdpi.com
Investigation of Stereochemical Control in Reactions
This compound does not possess a chiral center in its parent structure. However, many of the derivatization reactions can introduce stereocenters. For example, modification of the butanoic acid side chain, such as hydroxylation or halogenation at the α- or β-positions, would create a chiral molecule.
If a chiral center is introduced, controlling the stereochemistry of subsequent reactions becomes a significant consideration. For instance, in the synthesis of ibuprofen, which has a chiral center at the carbon bearing the carboxylic acid, stereoselective synthesis is of great importance as the (S)-enantiomer is the active form. Similar principles would apply to chiral derivatives of this compound. Asymmetric synthesis techniques, employing chiral catalysts or auxiliaries, could be used to selectively produce one enantiomer over the other. While direct studies on the stereochemical control for this specific butanoic acid derivative are not widely reported, the extensive research on its analogue, ibuprofen, provides a strong foundation for such investigations. researchgate.net
Mechanistic Elucidation of Key Chemical Transformations
The chemical behavior of this compound is primarily dictated by its two main functional components: the carboxylic acid group and the substituted aromatic ring. Mechanistic understanding of transformations at these sites is crucial for predicting reactivity and designing synthetic pathways for its derivatives. Key transformations include reactions of the carboxyl group, such as esterification, and electrophilic substitution on the aromatic ring, most notably intramolecular cyclization.
The conversion of this compound to its corresponding ester via reaction with an alcohol under acidic conditions is a classic example of Fischer-Speier esterification. organic-chemistry.org This transformation is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.comvedantu.com Strong acids like sulfuric acid or p-toluenesulfonic acid are typically employed as catalysts. masterorganicchemistry.com The mechanism proceeds through several distinct, reversible steps. masterorganicchemistry.combyjus.com
The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. organic-chemistry.orgchemguide.co.uk Subsequently, a molecule of alcohol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com
Following the nucleophilic addition, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com The elimination of a water molecule from this intermediate results in a protonated ester. In the final step, deprotonation of this species, typically by the conjugate base of the acid catalyst or another alcohol molecule, regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.combyjus.com
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1 | Protonation of Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (H-A). | Protonated carbonyl group (oxonium ion) |
| 2 | Nucleophilic Attack: The alcohol (R'-OH) attacks the electrophilic carbonyl carbon. | Tetrahedral oxonium intermediate |
| 3 | Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. | Tetrahedral intermediate with a -OH₂⁺ group |
| 4 | Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. | Protonated ester |
| 5 | Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester. | Final ester product |
A significant transformation involving the aromatic ring of this compound is its intramolecular cyclization to form a tetralone derivative. This reaction is a type of Friedel-Crafts acylation, an electrophilic aromatic substitution, which is typically promoted by strong Brønsted or Lewis acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). researchgate.netbyjus.com
The mechanism is initiated by the activation of the carboxylic acid to generate a highly electrophilic species, the acylium ion. In the presence of a Lewis acid like AlCl₃, a complex forms between the acid and the acyl halide (formed in situ or pre-formed), leading to the departure of a halide ion and the generation of the resonance-stabilized acylium ion. byjus.commasterorganicchemistry.com
This powerful electrophile is then attacked by the electron-rich π-system of the attached aromatic ring. byjus.com The isobutyl group on the phenyl ring is an activating, ortho-, para-directing group. Since the para-position is occupied by the butanoic acid chain, the electrophilic attack occurs at the ortho-position. echemi.comstudymind.co.uk This intramolecular attack results in the formation of a six-membered ring and a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, which temporarily disrupts the aromaticity of the ring. byjus.comlibretexts.org
Aromaticity is restored in the final step through the deprotonation of the sigma complex at the site of substitution. A base, such as the AlCl₄⁻ complex, abstracts a proton, the C-H bond electrons reform the aromatic π-system, and the AlCl₃ catalyst is regenerated, yielding the final product: 7-(2-methylpropyl)-3,4-dihydronaphthalen-1(2H)-one (a substituted α-tetralone). masterorganicchemistry.comlibretexts.org This cyclization is a favored pathway for 4-arylbutanoic acids, as it leads to the formation of a stable six-membered ring. researchgate.net
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1 | Formation of Electrophile: The carboxylic acid reacts with a Lewis acid (e.g., AlCl₃) to form a resonance-stabilized acylium ion. | Acylium ion (R-C≡O⁺) |
| 2 | Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the acylium ion at the ortho position relative to the isobutyl group. | Transition state leading to the sigma complex |
| 3 | Formation of Sigma Complex: A resonance-stabilized carbocation intermediate is formed, disrupting aromaticity. | Sigma complex (Wheland intermediate) |
| 4 | Deprotonation: A base removes a proton from the sp³-hybridized carbon of the ring, restoring aromaticity. | Final α-tetralone product |
Biochemical and Enzymatic Transformations of 4 4 2 Methylpropyl Phenyl Butanoic Acid in in Vitro and Model Systems
Investigation of Metabolic Pathways in Isolated Enzyme Systems
Isolated enzyme systems, such as liver microsomes and recombinant enzymes, provide a controlled environment to study specific metabolic reactions without the complexities of a whole-organism model.
The initial and primary route of metabolism for many phenylalkanoic acids is oxidative metabolism, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov For structurally similar compounds like ibuprofen (B1674241) (2-[4-(2-methylpropyl)phenyl]propanoic acid), the CYP2C subfamily, particularly CYP2C8 and CYP2C9, plays a crucial role. nih.govclinpgx.org These enzymes are responsible for the oxidation and hydroxylation of the molecule. nih.gov
For 4-[4-(2-methylpropyl)phenyl]butanoic acid, it is anticipated that CYP enzymes would catalyze hydroxylation at various positions on the isobutyl side chain and potentially on the aromatic ring. Based on the metabolism of ibuprofen, the major initial metabolites are likely to be hydroxylated derivatives. clinpgx.org CYP2C9 is the primary isoform responsible for the clearance of many of these compounds. nih.gov While other CYPs like CYP3A4, CYP2C19, and CYP2D6 can contribute, their role is often more significant at higher substrate concentrations. clinpgx.org
Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. wikipedia.org The two most common conjugation pathways for compounds with carboxylic acid and hydroxyl groups are glucuronidation and sulfation. nih.govnih.gov
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The carboxylic acid group of this compound and its hydroxylated metabolites are primary sites for glucuronidation, forming acyl glucuronides. nih.gov Multiple UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to metabolize carboxyl-containing compounds. nih.gov Glucuronidation occurs mainly in the liver but also in other tissues like the intestine and kidneys. wikipedia.org
Sulfation: This pathway involves the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the xenobiotic. The reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Hydroxylated metabolites of this compound would be substrates for SULTs, particularly those of the SULT1 family which are primarily responsible for the sulfation of phenolic xenobiotics. nih.gov
Enzymatic biotransformation offers a powerful tool for the synthesis of novel drug analogs and metabolites. The high selectivity (regio- and stereoselectivity) of enzymes like CYPs and lipases can be harnessed to produce specific derivatives that are difficult to synthesize through traditional chemical methods. For instance, microbial or isolated enzyme systems can be used to generate hydroxylated or conjugated derivatives of this compound. These synthesized analogs can then be used as reference standards in metabolic studies or screened for unique pharmacological activities. The use of a two-enzyme system, such as a racemase-lipase combination, has been shown to be effective in the deracemization and kinetic resolution of related phenylalkanoic acids, highlighting the potential for enzymatic synthesis of specific stereoisomers.
Comparative Metabolic Studies with Structurally Related Phenylalkanoic Acids in Pre-clinical Animal Models
Significant species differences exist in the biotransformation of xenobiotics, which necessitates comparative studies in preclinical animal models to better predict human metabolism. nih.gov Studies on structurally related phenylalkanoic acids have revealed marked differences in metabolic pathways across species. nih.govnih.gov
For example, in the metabolism of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound with the same butanoic acid side-chain, significant species-dependent variation was observed. In rats, mice, and dogs, the butanoic side-chain was rapidly oxidized, whereas in humans and baboons, this pathway was much less prominent. nih.gov This suggests that for this compound, the extent of side-chain oxidation could differ substantially between common preclinical models (like rodents and canines) and primates. nih.gov Rodents and other species like cats and rabbits tend to readily oxidize the butanoic side-chain, while humans and pigs show a weaker capacity for this transformation. nih.gov These differences are often attributed to variations in the expression and substrate specificity of metabolic enzymes like CYPs across species. nih.gov
Enzyme Kinetic Studies for Substrate Affinity and Product Formation
Enzyme kinetic studies are performed to determine the affinity of an enzyme for a substrate (Km) and the maximum rate of the reaction (Vmax). This data is crucial for understanding the efficiency of a metabolic pathway. While specific kinetic data for this compound is not available, data from its close analog, ibuprofen, provides valuable insight. Studies using human liver microsomes have characterized the kinetics of ibuprofen hydroxylation by CYP2C enzymes. nih.gov
Table 1: Enzyme Kinetic Parameters for Ibuprofen Hydroxylation by Human Liver Microsomes
| Substrate | Metabolite | Vmax (pmol/min/mg) | Km (μM) |
|---|---|---|---|
| S-Ibuprofen | 2-hydroxyibuprofen | 566 +/- 213 | 38 +/- 13 |
| S-Ibuprofen | 3-hydroxyibuprofen | 892 +/- 630 | 21 +/- 6 |
| R-Ibuprofen | 2-hydroxyibuprofen | 510 +/- 117 | 47 +/- 20 |
| R-Ibuprofen | 3-hydroxyibuprofen | 593 +/- 113 | 29 +/- 8 |
Data derived from studies on ibuprofen metabolism. nih.gov
This data indicates that the enzymes have a high affinity (low Km) for the substrate. Similar kinetic studies for this compound would be necessary to determine its specific substrate affinity and the rate of formation for its various metabolites, which would help predict its metabolic clearance and potential for drug-drug interactions.
Identification and Characterization of Novel Biotransformation Products
The biotransformation of this compound is expected to yield a range of products. Based on the metabolism of related phenylalkanoic acids, several novel metabolites can be predicted. clinpgx.orgnih.gov The primary metabolites are likely products of oxidation via CYP enzymes, followed by conjugation.
Key biotransformation products would include:
Hydroxylated Metabolites: Oxidation of the isobutyl side chain would lead to the formation of 2-hydroxy and 3-hydroxy derivatives.
Carboxylated Metabolites: Further oxidation of the hydroxylated metabolites can lead to the formation of a carboxy derivative. clinpgx.org
Side-Chain Cleavage Products: As seen with other phenylbutanoic acids in certain species, oxidation and cleavage of the butanoic acid side-chain could occur, potentially leading to acetic acid derivatives. nih.gov
Glucuronide and Sulfate (B86663) Conjugates: The parent compound and its phase I metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble products for excretion. nih.gov
Table 2: Potential Biotransformation Products of this compound
| Metabolic Pathway | Enzyme Family | Potential Product |
|---|---|---|
| Oxidation | Cytochrome P450 (CYP2C) | 2-Hydroxy-4-[4-(2-methylpropyl)phenyl]butanoic acid |
| Oxidation | Cytochrome P450 (CYP2C) | 3-Hydroxy-4-[4-(2-methylpropyl)phenyl]butanoic acid |
| Oxidation | Dehydrogenases | 4-[4-(2-carboxy-2-methylpropyl)phenyl]butanoic acid |
| Side-chain Oxidation | Cytochrome P450 | [4-(2-methylpropyl)phenyl]acetic acid |
| Glucuronidation | UGTs | This compound acyl-glucuronide |
| Sulfation | SULTs | Sulfate conjugate of hydroxylated metabolites |
Table constructed based on known metabolic pathways of structurally related compounds. nih.govclinpgx.orgnih.gov
The identification and structural characterization of these novel products are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Investigations of Biological Interactions in in Vitro and Ex Vivo Models
Receptor Binding Profiling and Affinity Determination in Cell-Free Assays
Comprehensive receptor binding profiling and affinity determination data for 4-[4-(2-methylpropyl)phenyl]butanoic acid in cell-free assays are not extensively available in the public domain. While its structural similarity to ibuprofen (B1674241), a known cyclooxygenase (COX) inhibitor, might suggest potential interaction with similar receptors, specific binding affinities and receptor interaction profiles for this compound have not been widely reported.
One isolated piece of information suggests its use in the study of potent noncompetitive interleukin-8 (IL-8) inhibitors. However, specific data regarding its binding affinity to IL-8 or its receptors from these studies are not detailed in the available literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Assay Type | Ligand | Affinity (Kd) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Enzyme Inhibition Kinetics and Mechanistic Pathways in Isolated Biological Systems
Detailed studies on the enzyme inhibition kinetics and mechanistic pathways of this compound are limited. As an impurity of ibuprofen, a well-known non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, there is a theoretical basis to hypothesize that it might exhibit some activity towards these enzymes. However, specific kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against COX or other enzymes are not readily found in published research.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Inhibition Type | IC50 | Ki | Mechanistic Pathway | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cellular Permeability and Distribution Studies in Cultured Cell Lines
There is a notable absence of specific studies detailing the cellular permeability and distribution of this compound in cultured cell lines. Standard assays, such as those employing Caco-2 cell monolayers to predict intestinal absorption, have not been reported for this specific compound in the available scientific literature. Consequently, its mechanisms of cellular uptake, efflux, and intracellular accumulation remain uncharacterized.
Table 3: Cellular Permeability of this compound
| Cell Line | Assay Type | Apparent Permeability (Papp) | Efflux Ratio | Distribution Pattern | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Modulation of Intracellular Signaling Pathways in Cell-Based Assays
Information regarding the modulation of intracellular signaling pathways by this compound in cell-based assays is scarce. While it has been mentioned in the context of studying interleukin-8 inhibitors, the specific downstream signaling events that it may modulate are not well-documented. Research into its effects on key signaling cascades, such as NF-κB or MAPK pathways, which are typically affected by anti-inflammatory compounds, has not been published.
Structure-Activity Relationship (SAR) Studies on Derivatives of this compound in In Vitro Bioassays
Specific structure-activity relationship (SAR) studies focusing on derivatives of this compound are not available in the current body of scientific literature. SAR studies are typically conducted on a lead compound and its analogs to understand how chemical modifications influence biological activity. The lack of such studies for this particular butanoic acid derivative indicates that it has not been a primary focus of drug discovery or optimization efforts. While extensive SAR data exists for ibuprofen and its derivatives, this information cannot be directly extrapolated to the butanoic acid analog without specific experimental validation.
Theoretical and Computational Chemistry Applications to 4 4 2 Methylpropyl Phenyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of 4-[4-(2-methylpropyl)phenyl]butanoic Acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of the molecule.
Detailed Research Findings: By applying methods like DFT with a basis set such as 6-311++G**, researchers can optimize the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as they provide information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. academicjournals.org
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map highlights electron-rich regions (negative potential), typically around the carboxylic acid's oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.
Quantum chemical methods are also employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in structural confirmation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help interpret experimental NMR spectra. academicjournals.org
Table 1: Predicted Electronic and Spectroscopic Properties of this compound| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
| C=O Stretch (IR) | ~1715 cm⁻¹ | Characteristic vibrational mode for the carboxylic acid group |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological macromolecules, such as proteins or lipid membranes. rsc.orgmdpi.com
Detailed Research Findings: In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a specific time period (from nanoseconds to microseconds). nih.gov
Analysis of the MD trajectory can reveal the preferred conformations of the butanoic acid side chain and the isobutyl group. This is important because the molecule's shape influences how it can fit into the binding site of a protein. mdpi.com
MD simulations are particularly powerful for studying ligand-protein interactions. After docking the molecule into a putative protein target, an MD simulation of the complex can be run. This allows researchers to assess the stability of the binding pose and to analyze the dynamic network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that hold the ligand in the binding site. nih.govnih.gov The simulation can reveal key amino acid residues involved in the interaction and provide a more realistic picture of the binding event than static docking models. mdpi.commdpi.com
Table 2: Parameters and Key Findings from a Hypothetical MD Simulation| Simulation Parameter | Value/Description |
|---|---|
| System | 1 molecule of compound in a 50Å x 50Å x 50Å water box |
| Force Field | CHARMM36 / GROMOS54a7 |
| Simulation Time | 100 nanoseconds |
| Analysis Performed | Root Mean Square Deviation (RMSD), Radius of Gyration, Dihedral Angle Distribution |
| Key Finding | The butanoic acid chain exhibits significant flexibility, adopting multiple low-energy conformations. |
Molecular Docking Studies for Putative Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used in drug discovery to identify potential protein targets for a bioactive compound and to predict how it might bind. ufl.edu
Detailed Research Findings: The process involves preparing the 3D structures of both the ligand (this compound) and a library of potential protein targets. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
For this compound, docking studies could be performed against various targets known to be modulated by similar phenylalkanoic acid structures, such as cyclooxygenase (COX) enzymes, peroxisome proliferator-activated receptors (PPARs), or fatty acid binding proteins. nih.gov The results can generate hypotheses about the compound's mechanism of action. For example, a high docking score against a particular enzyme suggests that the compound may act as an inhibitor. chemrxiv.org Visual inspection of the best docking pose can reveal how the carboxylic acid group might form hydrogen bonds with polar residues, while the phenyl and isobutyl groups engage in hydrophobic interactions within the binding pocket. nih.gov
Table 3: Illustrative Molecular Docking Results| Putative Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bond with Arg120; Hydrophobic contacts in side pocket |
| PPAR-gamma | -9.2 | Salt bridge with His449; Pi-stacking with Tyr473 |
| Fatty Acid Binding Protein 4 (FABP4) | -7.8 | Hydrogen bonds with Arg126 and Tyr128 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs (Based on In Vitro Data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent compounds. mdpi.com
Detailed Research Findings: The development of a QSAR model for analogs of this compound would begin with a dataset of compounds where the core structure is systematically modified (e.g., changing substituents on the phenyl ring or altering the length of the acid chain) and for which in vitro biological activity (e.g., IC₅₀ values against a specific target) has been measured. nih.gov
For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net
The predictive power of the QSAR model is rigorously assessed through internal and external validation procedures. A validated model can then be used to predict the activity of virtual analogs, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov
Table 4: Example of a Simple QSAR Model Equation| Component | Description |
|---|---|
| QSAR Equation | pIC₅₀ = 0.5 * LogP - 0.2 * PSA + 1.5 * (Dipole) + 2.5 |
| Descriptors | LogP (lipophilicity), PSA (Polar Surface Area), Dipole (Dipole Moment) |
| Statistical Parameters | R² = 0.85 (Goodness of fit), Q² = 0.75 (Predictive ability) |
| Interpretation | Activity increases with higher lipophilicity and dipole moment but decreases with a larger polar surface area. |
Computational Tools for Prediction of Metabolic Hotspots and Reactivity
Predicting how a molecule will be metabolized by the body is a critical step in drug development. Computational tools can identify "metabolic hotspots," which are the specific atoms or bonds in a molecule most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family.
Detailed Research Findings: Several computational approaches are used to predict sites of metabolism (SOMs). These range from expert systems, which use a predefined library of known biotransformation rules, to more sophisticated methods based on machine learning or quantum chemistry. nih.gov
Reactivity-focused techniques use quantum chemical calculations to estimate the activation energy for reactions like hydroxylation at different positions on the molecule. Positions with lower activation energies are predicted to be more susceptible to metabolism. For this compound, such calculations might predict that the benzylic position on the butanoic acid chain or certain carbons on the phenyl ring are likely sites of hydroxylation.
Ligand-based methods, on the other hand, use data from large databases of known metabolic transformations. They analyze the local chemical environment around each atom to predict its likelihood of being a metabolic hotspot. Protein-ligand docking can also be used, where the molecule is docked into the active site of a specific CYP isozyme. The proximity and orientation of different parts of the molecule to the catalytic heme iron can indicate the most probable sites of oxidation. nih.gov
Table 5: Predicted Metabolic Hotspots for this compound| Potential Hotspot Location | Predicted Metabolic Reaction | Rationale |
|---|---|---|
| Benzylic Carbon (α to phenyl ring) | Hydroxylation | Electronically activated and sterically accessible position |
| Tertiary Carbon (isobutyl group) | Hydroxylation | Common site for P450-mediated oxidation |
| Para-position of phenyl ring | Aromatic Hydroxylation | Potential site if not already substituted |
| Carboxylic Acid | Glucuronidation | Common Phase II conjugation reaction for acids |
Future Research Directions and Translational Perspectives for 4 4 2 Methylpropyl Phenyl Butanoic Acid
Exploration of Novel Synthetic Methodologies for Sustainable Production
The industrial synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) has historically involved multi-step processes with significant environmental footprints. A notable advancement in sustainable chemistry was the development of the BHC Company's three-step synthesis of ibuprofen (B1674241), a close structural analog of 4-[4-(2-methylpropyl)phenyl]butanoic acid. This process boasts a high atom economy (77-80%) by utilizing anhydrous hydrogen fluoride as both a catalyst and a solvent, which can be efficiently recycled. This greener approach significantly reduces waste compared to the original six-step synthesis.
Future research into the sustainable production of this compound could draw inspiration from these advancements. Key areas of exploration include:
Catalytic Systems: Investigating novel, recyclable catalysts to replace less environmentally friendly reagents. This could involve heterogeneous catalysts for easier separation and reuse, or biocatalysts for highly selective transformations under mild conditions.
Flow Chemistry: Implementing continuous flow manufacturing processes. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound.
Biocatalysis: Employing enzymes for key synthetic steps, such as carbon-carbon bond formation. Biocatalysis can offer high enantioselectivity and operate under environmentally benign conditions (aqueous media, ambient temperature and pressure), reducing the need for harsh reagents and organic solvents.
A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.
| Parameter | Traditional Batch Synthesis | Sustainable Flow/Biocatalytic Synthesis |
| Atom Economy | Often lower due to stoichiometric reagents | Higher, with catalytic and recyclable reagents |
| Solvent Usage | High, often with hazardous organic solvents | Reduced, with potential for greener solvents or solvent-free conditions |
| Energy Consumption | Typically high due to heating and cooling cycles | Potentially lower due to improved heat transfer and milder reaction conditions |
| Waste Generation | Significant, including byproducts and solvent waste | Minimized, with a focus on recycling and waste reduction |
| Safety | Higher risks associated with large-scale batch reactions | Improved safety profile due to smaller reaction volumes and better control |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a compound like this compound, these computational tools can be instrumental in several key areas:
De Novo Design and Virtual Screening: AI algorithms can generate novel molecular structures with desired pharmacological properties. For instance, generative models could design new analogs of this compound with potentially improved efficacy or a more favorable side-effect profile. Virtual screening of large compound libraries using ML models can also identify new candidates with similar structural features and predicted biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR studies could predict its potency as a cyclooxygenase (COX) inhibitor and its selectivity for COX-2 over COX-1, based on its molecular descriptors. This can guide the synthesis of more potent and selective analogs.
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development. AI-powered models can predict these properties for this compound, helping to identify potential liabilities early in the discovery process and reducing the likelihood of late-stage failures.
The application of AI/ML in the development of arylalkanoic acids is summarized in Table 2.
| AI/ML Application | Description | Relevance to this compound |
| Virtual Screening | High-throughput computational screening of compound libraries to identify potential hits. | Identification of novel analogs with potentially improved biological activity. |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Optimization of the butanoic acid side chain for enhanced potency and selectivity. |
| De Novo Design | Generating novel molecular structures with desired properties. | Design of new chemical entities based on the this compound scaffold. |
| ADME/Tox Prediction | Predicting pharmacokinetic and toxicity profiles. | Early assessment of the drug-like properties and potential side effects. |
Development of Chemical Probes for Targeted Biological Studies
To elucidate the precise molecular mechanisms of action and identify the biological targets of this compound, the development of chemical probes is essential. These probes are molecules that are structurally similar to the compound of interest but are modified to allow for visualization or affinity-based purification of their binding partners.
Future research in this area could focus on:
Fluorescent Probes: Synthesizing analogs of this compound that are conjugated to a fluorescent dye. These probes would enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy.
Biotinylated Probes: Creating derivatives that incorporate a biotin tag. Biotin has a high affinity for streptavidin, which can be immobilized on a solid support. This allows for the "pull-down" of proteins that bind to the probe from cell lysates, enabling the identification of target proteins by mass spectrometry.
Photoaffinity Probes: Designing probes that contain a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with nearby molecules, allowing for the irreversible labeling of binding partners.
Investigation of Unique Biological Activities Beyond Established Analogs in Model Systems
While this compound is structurally related to ibuprofen, the extension of the carboxylic acid side chain from propanoic to butanoic acid could lead to unique biological activities. It is crucial to investigate whether this structural modification results in a novel pharmacological profile.
Future research should explore:
Expanded Target Profiling: Screening this compound against a broad panel of biological targets beyond the COX enzymes. This could uncover unexpected off-target effects or novel therapeutic applications.
In Vitro and In Vivo Model Systems: Evaluating the activity of the compound in a variety of cell-based and animal models of disease. This could include models of inflammation, pain, cancer, and neurodegenerative diseases, where NSAIDs have shown some potential.
Comparative Studies: Directly comparing the biological effects of this compound with those of ibuprofen and other closely related analogs. This will help to delineate the specific contributions of the butanoic acid side chain to its pharmacological profile.
Advanced Analytical Platform Development for Comprehensive Multi-Omics Integration
To gain a holistic understanding of the biological effects of this compound, it is essential to employ advanced analytical platforms that allow for the integration of multiple "omics" datasets. This systems biology approach can provide a comprehensive view of the compound's impact on cellular and physiological processes.
Future research directions in this area include:
Metabolomics: Utilizing mass spectrometry-based platforms to profile the changes in the cellular metabolome upon treatment with the compound. This can reveal alterations in metabolic pathways that are affected by the drug.
Proteomics: Employing techniques such as mass spectrometry to quantify changes in the proteome. This can identify proteins whose expression or post-translational modification is altered by the compound, providing insights into its mechanism of action.
Transcriptomics: Using microarray or RNA-sequencing technologies to analyze changes in gene expression. This can reveal the downstream signaling pathways that are modulated by the compound.
Data Integration and Network Analysis: Developing and applying computational tools to integrate these multi-omics datasets. This will enable the construction of comprehensive network models that describe the system-level effects of this compound.
Q & A
Q. What are the standard synthetic routes for 4-[4-(2-methylpropyl)phenyl]butanoic Acid, and how can purity be optimized?
Methodological Answer: A common approach involves coupling reactions using intermediates like 4-(4-methylphenyl)butyric acid derivatives. For example, the European Patent Application (EP) describes a method for structurally analogous compounds via carbamoyl or cyano group functionalization, followed by cyclopropane ring formation . Key steps include:
- Reagent Selection : Use isopropylcarbamoyl or cyano groups to stabilize intermediates.
- Purification : Employ column chromatography (silica gel) or recrystallization in ethanol/water mixtures to achieve >97% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–2.8 ppm for alkyl chains) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopy : Use H/C NMR to resolve the 2-methylpropyl and phenyl moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.0–1.2 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 54–58°C for analogs like 4-(4-methylphenyl)butyric acid) .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The compound is stable under inert atmospheres but degrades in the presence of strong acids/oxidizers, producing hazardous fumes .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC values against E. coli or S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or HDAC targets) with IC calculations. Reference PubChem bioactivity data for fluorophenyl analogs .
Q. How should researchers resolve contradictions in solubility or reactivity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze samples via GC-MS or LC-MS to rule out isomeric impurities (e.g., ortho vs. para substituents) .
- Environmental Controls : Standardize solvent polarity (e.g., logP calculations) and pH (use buffer systems) to ensure reproducibility .
- Cross-Validation : Compare data with structurally related compounds like 4-phenylbutyric acid (CAS 1821-12-1), noting differences in alkyl chain effects .
Q. What computational strategies can predict the compound’s pharmacokinetics or binding affinity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with targets like PPARγ or HDACs. Optimize force fields for the 2-methylpropyl group’s steric effects .
- ADMET Prediction : Employ SwissADME to estimate bioavailability (e.g., Lipinski’s Rule compliance) and metabolic pathways (CYP450 interactions) .
Q. How can researchers optimize synthetic yield for large-scale preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
